molecular formula C20H12ClIN2O2 B11550933 4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11550933
M. Wt: 474.7 g/mol
InChI Key: PWFPOUNQILACFG-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine or azomethine group (-C=N-) and are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between 4-chlorosalicylaldehyde and 2-(3-iodophenyl)-1,3-benzoxazol-5-amine. The reaction is usually carried out in an ethanol solution, with the aldehyde and amine being mixed and stirred at room temperature for several hours. The resulting Schiff base is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the phenolic group can participate in redox reactions, contributing to its antioxidant properties. The compound’s ability to interact with cellular proteins and enzymes is also a key factor in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 4-chloro-2-[(E)-{[2-(3-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
  • 4-chloro-2-[(E)-{[2-(3-methoxybenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Uniqueness

4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of the iodophenyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets. Additionally, the benzoxazole moiety contributes to the compound’s stability and potential for forming coordination complexes with metal ions.

Properties

Molecular Formula

C20H12ClIN2O2

Molecular Weight

474.7 g/mol

IUPAC Name

4-chloro-2-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H12ClIN2O2/c21-14-4-6-18(25)13(8-14)11-23-16-5-7-19-17(10-16)24-20(26-19)12-2-1-3-15(22)9-12/h1-11,25H

InChI Key

PWFPOUNQILACFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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